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Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, is a chiral molecule with significant
applications in agriculture. An understanding of its three-dimensional structure and the
properties of its stereoisomers is crucial for comprehending its biological activity, environmental
fate, and for the development of more effective and safer agrochemicals. This technical guide
provides a comprehensive overview of the crystal structure of fenpropathrin as determined by
X-ray crystallography and delves into the characteristics and separation of its stereocisomers.
Detailed experimental protocols for these analyses are provided, along with quantitative data
presented in a clear, tabular format. Visual diagrams generated using the DOT language
illustrate key concepts and experimental workflows.

Crystal Structure of Fenpropathrin

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its
physical and chemical properties. The crystal structure of fenpropathrin, (RS)-a-cyano-3-
phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, has been elucidated by single-
crystal X-ray diffraction, providing valuable insights into its molecular conformation and
intermolecular interactions.

Crystallographic Data
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The crystallographic data for fenpropathrin are summarized in the table below. These data

provide the fundamental parameters of the crystal lattice and the conditions under which the

structure was determined.

Parameter Value[1]
Chemical Formula C22H23NOs
Molecular Weight 349.41 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a=16.2578 (4) Ab = 6.4799 (1) Ac = 19.2475

@ A

a = 90°B = 112.453 (1)°y = 90°

Unit Cell Volume

1873.99 (7) A3

Z (molecules per unit cell) 4
Temperature 173K
Radiation Mo Ka
Final R indices [I > 20(1)] R1 =0.039
wR2 (all data) 0.105

Molecular Conformation

The crystal structure analysis reveals key features of the fenpropathrin molecule. The dihedral

angle between the cyclopropane ring and the carboxylate group is 88.25 (11)°.[1] In the

phenoxybenzyl moiety, the dihedral angle between the two benzene rings is 82.99 (4)°.[1] The

crystal packing is stabilized by intermolecular C—H---N hydrogen bonds and weak C—H---1t

interactions, which link adjacent molecules to form chains along the b-axis.[1]

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4257423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Crystal Structure Determination Workflow

~

4 Sample Preparation

E—ligh Purity FenpropathrirD
[Single Crystal Growtt)

N\ J
4 Data Collection h

[Mount Crystal on Diffractomete)

X-ray Diffraction Data Collection
(Bruker APEXII CCD)
- J

Structure Solution & Refinement

Data Processing & Absorption Correction
(SADABS)

Structure Solution
(Direct Methods)

Structure Refinement
(Full-matrix least-squares on F?)

‘ Final Output \

Grystallographic Information File (CIFD

GD Molecular ModeD

Click to download full resolution via product page

Workflow for Fenpropathrin Crystal Structure Determination.
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Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of fenpropathrin involves a precise experimental
procedure.

o Crystal Growth: Single crystals of fenpropathrin suitable for X-ray diffraction are grown from
a suitable solvent by slow evaporation.

o Data Collection: A selected crystal is mounted on a diffractometer, in this case, a Bruker
APEXII CCD area-detector diffractometer.[1] The crystal is cooled to a low temperature (173
K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with
monochromatic X-rays (Mo Ka radiation), and the diffraction pattern is recorded.

o Data Processing: The collected diffraction data are processed, which includes integration of
the reflection intensities and correction for various factors, including absorption (multi-scan
absorption correction using SADABS).

 Structure Solution and Refinement: The crystal structure is solved using direct methods. The
initial structural model is then refined by a full-matrix least-squares procedure on F2, which
minimizes the difference between the observed and calculated structure factors. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.

Stereoisomers of Fenpropathrin

Fenpropathrin possesses a chiral center at the a-carbon of the alcohol moiety, leading to the
existence of two enantiomers: (S)-fenpropathrin and (R)-fenpropathrin. The commercial product
is a racemic mixture of these stereocisomers. The stereochemistry of pyrethroids is known to
have a significant impact on their insecticidal activity and toxicity.
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Enantiomers of Fenpropathrin
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Relationship between Fenpropathrin Enantiomers.

Differential Bioactivity

The enantiomers of fenpropathrin exhibit different biological activities. The (S)-isomer is
primarily responsible for the insecticidal activity. Studies have shown that the degradation of
fenpropathrin in soil can be enantioselective, with the R-enantiomer degrading preferentially in
some cases. Specifically, the half-life of S-fenpropathrin in soil was found to be 17.8 days, while

that of R-fenpropathrin was 12.6 days.

Chiral Separation
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The separation of fenpropathrin enantiomers is essential for studying their individual properties.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a

common and effective method for this purpose.

Chiral Stationary .
Mobile Phase
Phase

Resolution (Rs) Reference

Methanol/water
(85/15, viv)

Lux Cellulose-3

2.30

Lux Cellulose-1 Methanol/water

1.01 (partial)

Chiralpak IC Methanol/water

0.64 (partial)

Sumichiral OA-2000I /

Not specified Successful separation
OA-2500I
CHIRALPAK AD-3 Methanol/Supercritical L5
>1.
(SFC) CO:

Experimental Protocol: Chiral HPLC Separation

The following provides a representative protocol for the enantiomeric separation of

fenpropathrin by reverse-phase HPLC.

 Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is

used.

e Chiral Column: A Lux Cellulose-3 column is employed for the separation.

» Mobile Phase: The mobile phase consists of a mixture of methanol and water in an 85:15

(v/v) ratio. The mobile phase should be filtered and degassed before use.

o Sample Preparation: A standard solution of racemic fenpropathrin is prepared in a suitable

solvent (e.g., methanol).
o Chromatographic Conditions:

o Flow rate: Typically 1.0 mL/min.
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o Column temperature: Maintained at a constant temperature (e.g., 25 °C).

o Detection wavelength: Set to an appropriate wavelength for fenpropathrin detection (e.g.,
230 nm).

« Injection and Analysis: A specific volume of the sample solution is injected onto the column.
The chromatogram is recorded, and the retention times of the two enantiomers are
determined. The resolution (Rs) between the two peaks is calculated to assess the
separation efficiency.
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Chiral Separation and Analysis Workflow
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Workflow for Chiral HPLC Separation of Fenpropathrin.
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Conclusion

This technical guide has provided a detailed overview of the crystal structure and
stereoisomers of fenpropathrin. The single-crystal X-ray diffraction data offer a precise model of
the molecule's three-dimensional structure, which is invaluable for structure-activity relationship
studies. The understanding and separation of its enantiomers are critical for assessing their
individual contributions to insecticidal efficacy and environmental impact. The experimental
protocols and data presented herein serve as a valuable resource for researchers in the fields
of agrochemistry, environmental science, and drug development, facilitating further
investigation into the properties and applications of this important pyrethroid insecticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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